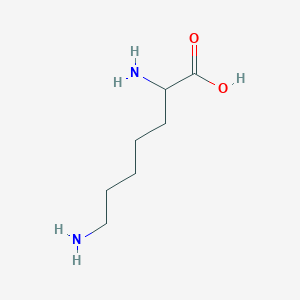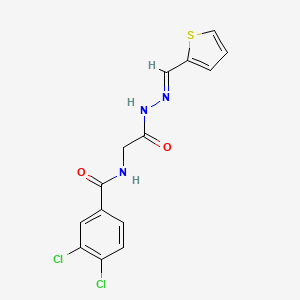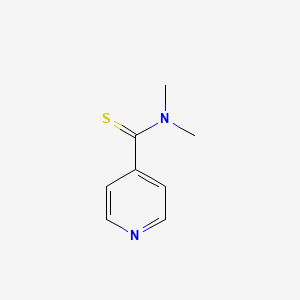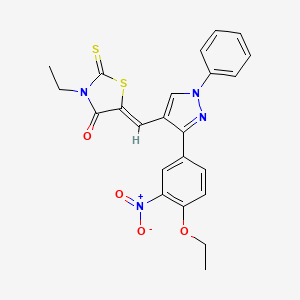![molecular formula C12H12OS2 B12011266 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- CAS No. 61402-25-3](/img/structure/B12011266.png)
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- is a chemical compound with the molecular formula C12H12OS2 It is a derivative of indenone, characterized by the presence of bis(methylthio)methylene groups
Preparation Methods
The synthesis of 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- typically involves the reaction of 1H-inden-1-one with bis(methylthio)methylene reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(methylthio)methylene groups are replaced by other nucleophiles like amines or halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
Indazoles: These compounds share a similar indene backbone but differ in their functional groups and reactivity.
Indoles: Indoles have a similar heterocyclic structure but contain nitrogen atoms, leading to different chemical properties and applications.
Benzimidazoles: These compounds also have a fused ring structure but include nitrogen atoms, making them distinct in terms of their biological activities and uses
The uniqueness of 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- lies in its specific functional groups and the resulting chemical reactivity, which makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
61402-25-3 |
|---|---|
Molecular Formula |
C12H12OS2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H12OS2/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3 |
InChI Key |
CTDVSUGJQHQLOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CC2=CC=CC=C2C1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)

